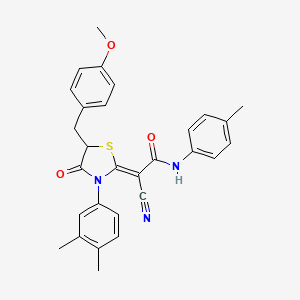![molecular formula C20H19ClN6O B2404543 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide CAS No. 1396768-15-2](/img/structure/B2404543.png)
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Antitubercular Properties
- A study highlighted the synthesis and evaluation of piperazine derivatives, including triazolo-pyrazine derivatives, for antimicrobial activity. Specifically, a compound structurally related to N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide showed superior antimicrobial activity against A. baumannii, suggesting potential in developing new antimicrobials (Patil et al., 2021).
- Another research focused on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. The study showed significant activity against Mycobacterium tuberculosis, indicating the potential of such compounds in treating tuberculosis (Srinivasarao et al., 2020).
Antifungal and Photosynthesis-Inhibiting Activity
- Research on chlorinated N-phenylpyrazine-2-carboxamides, related to this compound, revealed antifungal effects and the ability to inhibit photosynthetic electron transport. This finding suggests applications in antifungal therapies and as a research tool in studying photosynthesis (Doležal et al., 2010).
Anticonvulsant and Antitumor Activity
- The crystal structures of anticonvulsant compounds, including those structurally similar to the compound , were studied to understand their properties and potential applications in treating seizures (Georges et al., 1989).
- A study on arylazothiazole disperse dyes containing derivatives of the compound showed antioxidant and antitumor activities, indicating their potential in medical applications, particularly in cancer therapy (Khalifa et al., 2015).
Surface Protection and Corrosion Inhibition
- Derivatives of the compound were tested for their potential in protecting mild steel surfaces in corrosive environments. This suggests applications in industrial corrosion protection (Olasunkanmi et al., 2018).
将来の方向性
作用機序
Target of Action
The primary target of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide is Protein Kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing the binding of ATP, and thus inhibiting the kinase activity of PKB . This results in the inhibition of the PI3K-PKB signaling pathway, which can lead to decreased cell proliferation and increased apoptosis .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . When the compound inhibits PKB, it prevents the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This can lead to decreased cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent improved the bioavailability of the compound .
Result of Action
The inhibition of PKB by the compound can lead to modulation of biomarkers of signaling through PKB in vivo . It can also strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy . Cells were exposed to compound treatment at various concentrations to determine their IC50 values from the dose–response curve .
特性
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O/c21-16-4-2-1-3-15(16)17-5-6-19(26-25-17)27-11-7-14(8-12-27)24-20(28)18-13-22-9-10-23-18/h1-6,9-10,13-14H,7-8,11-12H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDDKDBKLWOPDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CN=C2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2404462.png)
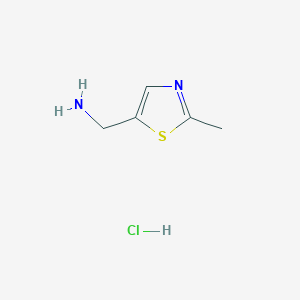

![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)
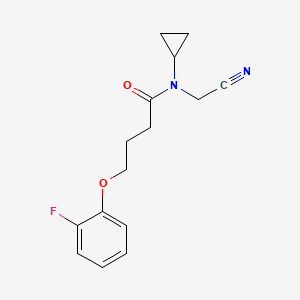
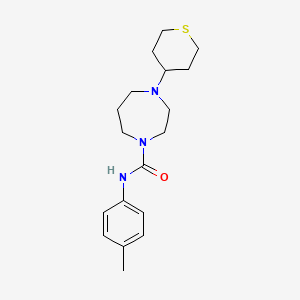
![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)

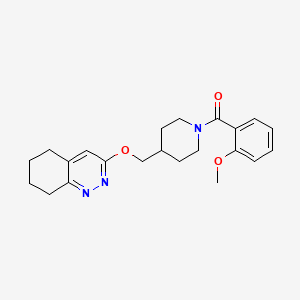
![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)
![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)
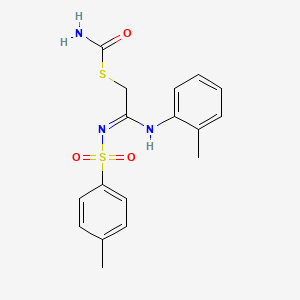
![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)
